
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone involves the inhibition of various enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone in lab experiments is its potent anticancer activity. This compound exhibits a higher efficacy than many other anticancer drugs currently in use. Additionally, this compound exhibits low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone. One possible direction is to investigate the synergistic effects of this compound with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and oxidative stress-related diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.
Métodos De Síntesis
The synthesis of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 2-aminobenzoyl chloride with 2-amino-5-fluorobenzothiazole to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoic acid. This intermediate is then treated with thionyl chloride to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoyl chloride. Finally, the reaction of this intermediate with sodium thiadiazole-3-carboxylate yields (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone.
Aplicaciones Científicas De Investigación
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Propiedades
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-4-11-8(6-9)2-1-5-16(11)12(17)10-7-14-18-15-10/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWYYGBGGNLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

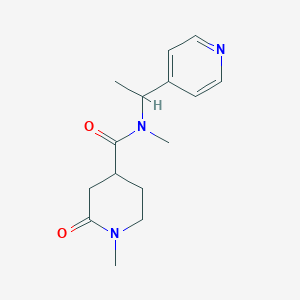
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
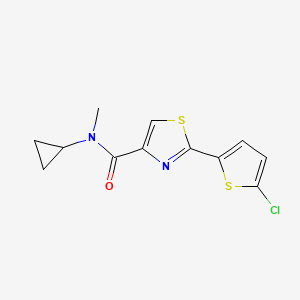
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
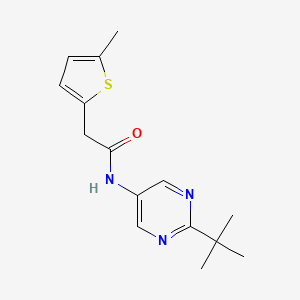
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
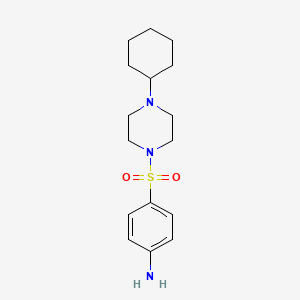

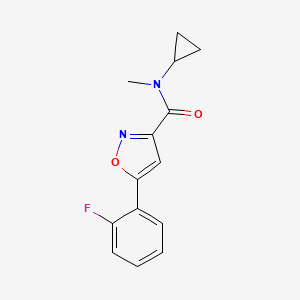
![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)